molecular formula C20H35NO10 B8106430 Mal-PEG8-alcohol

Mal-PEG8-alcohol

Cat. No.: B8106430
M. Wt: 449.5 g/mol
InChI Key: ZIBIVFVJWRNGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG8-alcohol is a polyethylene glycol (PEG) linker that contains a maleimide group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG8-alcohol is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG8-alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG8-alcohol has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-PEG8-alcohol exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thioether linkages, enabling the conjugation of biomolecules. This mechanism is widely used in the development of targeted drug delivery systems and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG8-alcohol is unique due to its combination of a maleimide group and a hydroxyl group, which allows for versatile derivatization and conjugation with thiol-containing biomolecules. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO10/c22-4-6-26-8-10-28-12-14-30-16-18-31-17-15-29-13-11-27-9-7-25-5-3-21-19(23)1-2-20(21)24/h1-2,22H,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBIVFVJWRNGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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